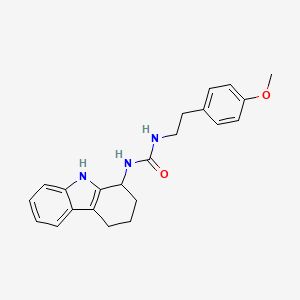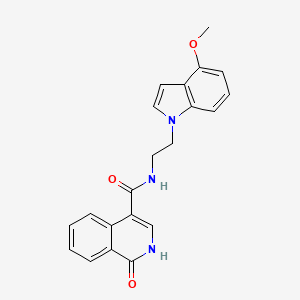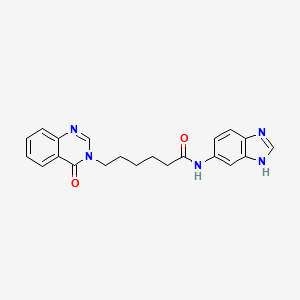![molecular formula C16H14N4O2 B10987257 1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone](/img/structure/B10987257.png)
1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone is a complex organic compound that features both imidazole and indazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indazole derivative with an imidazole-containing reagent under controlled conditions. For instance, the reaction might proceed through the following steps:
Formation of the Indazole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core can be synthesized via a cyclization reaction.
Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.
Coupling with Imidazole: The final step involves coupling the methoxy-substituted indazole with an imidazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions, using agents such as sodium borohydride, can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone exerts its effects is likely related to its ability to interact with biological macromolecules. The imidazole and indazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially modulating their function. Specific molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4,5-dicarboxylic acid: Known for its role in enzyme inhibition.
6-methoxy-1H-indazole: Studied for its anti-inflammatory properties.
1H-benzo[g]indazole: Investigated for its anticancer activity.
Uniqueness
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
imidazol-1-yl-(6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)methanone |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-4-2-3-11-10(13)5-6-12-14(11)18-19-15(12)16(21)20-8-7-17-9-20/h2-4,7-9H,5-6H2,1H3,(H,18,19) |
InChI Key |
ZMISUHDGFPWSAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10987192.png)
![N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10987199.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10987204.png)
![N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10987210.png)

![ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B10987215.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10987216.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B10987217.png)
![6-Methoxypyridin-3-yl 2-({4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987223.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10987248.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10987256.png)
